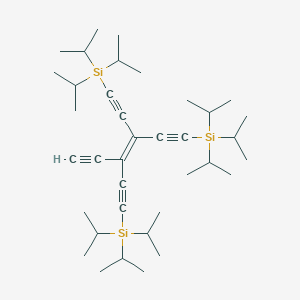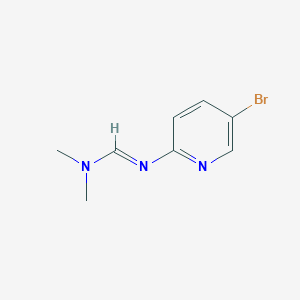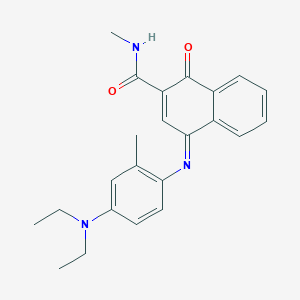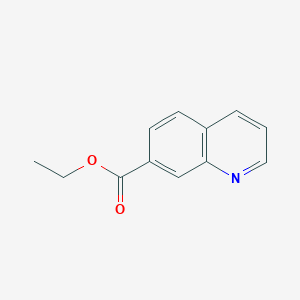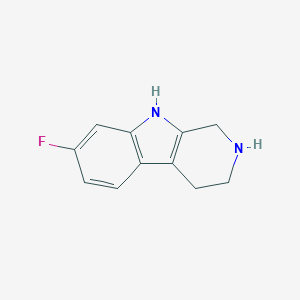![molecular formula C22H15N3O4 B176201 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-57-4](/img/structure/B176201.png)
12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Overview
Description
Indolocarbazoles are a class of heterocyclic compounds which include in their structure a planar ring system consisting of indole and carbazole elements . They were first found in streptomycetes and subsequently isolated from numerous representatives of flora and fauna . Interest in indolocarbazoles is associated with a number of significant biological properties that they exhibit: antitumor activity, antibacterial and antifungal activity, antiviral activity, etc .
Synthesis Analysis
There has been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology . The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in various studies .Molecular Structure Analysis
The class of indolocarbazoles includes five subclasses of compounds that differ in the structure of the flat aromatic ring system . These are the five isomers of the polycyclic system: indolo[2,3-a]carbazole, indolo[2,3-b]carbazole, indolo[2,3-c]carbazole, indolo[3,2-a]carbazole, and indolo[3,2-b]carbazole .Chemical Reactions Analysis
The substitution position had significant influence on the reaction yield: C6-substituted indoles generated the corresponding products in higher yields than the C5 substituted substrates .Physical And Chemical Properties Analysis
Indolocarbazoles are polycyclic aromatic compounds containing an indole fused to a carbazole .Scientific Research Applications
Anticancer Agent Synthesis
A derivative of this compound, NB-506, has been synthesized as a potent indolopyrrolocarbazole anticancer agent. It demonstrates significant inhibition of topoisomerase 1, a crucial enzyme in DNA replication and transcription, making it a promising candidate for cancer treatment (Ohkubo et al., 1997).
Crystal Structure Analysis
The crystal structure of a related compound, arcyriaflavin A monohydrate, shows intricate hydrogen-bonding interactions and π-π stacking, which is crucial for understanding the compound's interactions at the molecular level. Such analyses are vital for drug design and development (Fernandes et al., 2011).
Topoisomerase I Inhibition and Selective Cytotoxicity
NB-506, another derivative, exhibits potent topoisomerase I-mediated DNA cleavage and demonstrates selective cytotoxicity towards various tumor cell lines. It intercalates with DNA and shows a unique profile of inhibition, distinguishing it from other topoisomerase inhibitors like camptothecin (Yoshinari et al., 1995).
Modification for Enhanced Anticancer Activity
Studies on 6-N-amino analogues of NB-506 have shown enhanced anticancer activity, indicating that chemical modification of the original compound can lead to more effective cancer therapies (Ohkubo et al., 1999).
Potential Antitumor Agents
N6-derivatives of N12-indolo[2,3-a]carbazole are synthesized as potential antitumor agents. The inclusion of dipeptide residues in these compounds offers new avenues for cancer therapy (Goryunova et al., 2014).
Potent Antitumor Activities in Mice
NB-506 has also shown promising results in inhibiting tumor growth in mice, particularly in human PC-13 lung cancer and MKN-45 stomach cancer cells. This underlines its potential as a candidate for solid tumor treatment in humans (Arakawa et al., 1995).
Metabolism and Pharmacokinetics in Animals
Understanding the metabolism and pharmacokinetics of NB-506 in animals provides insights crucial for its development as a therapeutic agent, highlighting the compound's high tissue distribution and species-specific pharmacokinetic profiles (Takenaga et al., 1999).
Inhibition of Human Cytomegalovirus Replication
Indolocarbazoles, including derivatives of the compound , have shown potential as selective and potent inhibitors of human cytomegalovirus (HCMV), a significant finding for antiviral drug development (Slater et al., 1999).
Future Directions
The future directions of research on indolocarbazoles could include further exploration of their biological properties and potential applications in antitumor therapy . Additionally, the development of new synthetic approaches could lead to the discovery of new compounds with potentially beneficial properties .
properties
IUPAC Name |
6,20-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c1-28-9-3-5-11-13(7-9)23-19-15(11)17-18(22(27)25-21(17)26)16-12-6-4-10(29-2)8-14(12)24-20(16)19/h3-8,23-24H,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOPMJNJEYAORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4C(=C5C6=C(C=C(C=C6)OC)NC5=C3N2)C(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416206 | |
| Record name | 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
CAS RN |
118458-57-4 | |
| Record name | 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



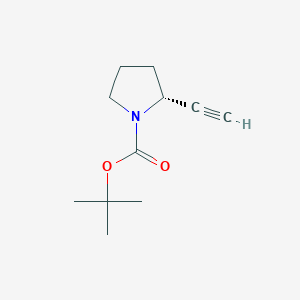


![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
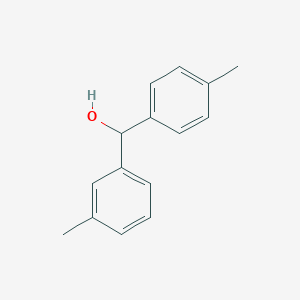


![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)
